molecular formula C10H7Cl2F3O3S B13782057 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate

1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13782057
M. Wt: 335.13 g/mol
InChI Key: JVPPLAUECHDNFH-UHFFFAOYSA-N
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Description

1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both halogenated and sulfonated functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method involves the reaction of 1,3-dichlorobenzene with trifluoropropene under specific conditions to form the intermediate 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene . This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis[3][3].

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .

Comparison with Similar Compounds

  • 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 2-(3,5-Dichlorophenyl)-3,3,3-trifluoropropene
  • 1,3-Dichloro-5-(1,1,1-trifluoroprop-2-en-2-yl)benzene

Uniqueness: 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both halogenated and sulfonated functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H7Cl2F3O3S

Molecular Weight

335.13 g/mol

IUPAC Name

(1,1-dichloro-3,3,3-trifluoroprop-1-en-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C10H7Cl2F3O3S/c1-6-2-4-7(5-3-6)19(16,17)18-8(9(11)12)10(13,14)15/h2-5H,1H3

InChI Key

JVPPLAUECHDNFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=C(Cl)Cl)C(F)(F)F

Origin of Product

United States

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